SR-318

描述

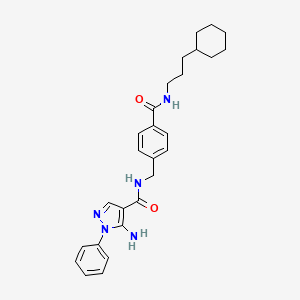

Structure

3D Structure

属性

IUPAC Name |

5-amino-N-[[4-(3-cyclohexylpropylcarbamoyl)phenyl]methyl]-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O2/c28-25-24(19-31-32(25)23-11-5-2-6-12-23)27(34)30-18-21-13-15-22(16-14-21)26(33)29-17-7-10-20-8-3-1-4-9-20/h2,5-6,11-16,19-20H,1,3-4,7-10,17-18,28H2,(H,29,33)(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNUFFCHRIWTRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCNC(=O)C2=CC=C(C=C2)CNC(=O)C3=C(N(N=C3)C4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SR-318: A Technical Guide to its Mechanism of Action as a p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-318 is a potent and highly selective, type-II inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha (α) and beta (β) isoforms.[1] As a key mediator in cellular responses to environmental stress and inflammation, the p38 MAPK pathway represents a significant therapeutic target for a range of diseases, including inflammatory conditions and cancer.[1] This document provides a comprehensive technical overview of the mechanism of action of this compound, including its inhibitory activity, the intricacies of the p38 MAPK signaling pathway it modulates, and detailed protocols for key experimental assays used in its characterization.

Core Mechanism of Action: Type-II Inhibition of p38 MAPK

This compound distinguishes itself as a type-II inhibitor, a class of kinase inhibitors that bind to the inactive "DFG-out" conformation of the kinase. In this conformation, the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped from its position in the active state. This mode of inhibition offers a high degree of selectivity as it exploits a less conserved allosteric site adjacent to the ATP-binding pocket. By stabilizing this inactive conformation, this compound effectively prevents the phosphorylation and subsequent activation of downstream targets, thereby blocking the inflammatory signaling cascade.[1]

The p38 MAPK signaling pathway is a critical cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress. The core of this pathway is a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K) activates a MAP kinase kinase (MAP2K), which in turn activates p38 MAPK. Once activated, p38 MAPK phosphorylates a range of downstream substrates, including other kinases and transcription factors, leading to a cellular response.

Caption: The p38 MAPK signaling pathway, illustrating the points of activation and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for p38α and p38β.

| Target | Assay Type | IC50 (nM) |

| p38α | Biochemical | 5 |

| p38β | Biochemical | 32 |

| TNF-α Release | Whole Blood | 283 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Biochemical Kinase Assay for p38α and p38β

This protocol outlines the determination of the in vitro inhibitory activity of this compound against p38α and p38β kinases.

Caption: Workflow for the biochemical kinase assay to determine the IC50 of this compound.

Methodology:

-

Reagents and Materials:

-

Recombinant human p38α and p38β enzymes

-

Kinase substrate (e.g., ATF2)

-

ATP (Adenosine triphosphate)

-

This compound (or other test compounds)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, HTRF®)

-

384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the p38α or p38β enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the reaction for a specific duration (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

-

Read the signal on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Whole Blood TNF-α Release Assay

This protocol describes a cellular assay to measure the inhibitory effect of this compound on the release of the pro-inflammatory cytokine TNF-α in human whole blood.

Caption: Workflow for the whole blood TNF-α release assay to assess the cellular potency of this compound.

Methodology:

-

Reagents and Materials:

-

Fresh human whole blood collected in heparinized tubes

-

This compound (or other test compounds)

-

Lipopolysaccharide (LPS) from E. coli

-

RPMI 1640 medium

-

96-well culture plates

-

Human TNF-α ELISA kit

-

-

Procedure:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute in RPMI 1640 medium.

-

Add the diluted this compound or vehicle control to the wells of a 96-well plate.

-

Add fresh human whole blood to each well.

-

Pre-incubate the plates for a specified time (e.g., 30 minutes) at 37°C in a humidified incubator with 5% CO2.

-

Stimulate TNF-α release by adding LPS to each well (final concentration, e.g., 100 ng/mL), except for the unstimulated control wells.

-

Incubate the plates for an extended period (e.g., 18-24 hours) at 37°C.

-

After incubation, centrifuge the plates to pellet the blood cells.

-

Carefully collect the supernatant (plasma).

-

Measure the concentration of TNF-α in the plasma samples using a commercial human TNF-α ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percent inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Conclusion

This compound is a potent and selective type-II inhibitor of p38α/β MAPK, demonstrating significant activity in both biochemical and cellular assays. Its mechanism of action, which involves the stabilization of the inactive 'DFG-out' conformation of the kinase, provides a basis for its high selectivity. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of this compound and other p38 MAPK inhibitors, facilitating further research and development in this critical area of drug discovery.

References

SR-318: A Potent and Selective Type-II p38α/β MAPK Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SR-318 is a potent and highly selective, type-II inhibitor of p38 mitogen-activated protein kinase (MAPK) isoforms α (alpha) and β (beta)[1]. As a chemical probe, it serves as a valuable tool for investigating the physiological and pathological roles of the p38 MAPK signaling pathway. This pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress, making it a significant target in the research and development of treatments for inflammatory diseases and cancer[2]. This compound exhibits its inhibitory action by targeting the inactive DFG-out (Asp-Phe-Gly) conformation of p38α and p38β, conferring high selectivity across the kinome. This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological activity, and detailed experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound, systematically named 5-Amino-N-(4-((3-cyclohexylpropyl)carbamoyl)benzyl)-1-phenyl-1H-pyrazole-4-carboxamide, is a white to off-white powder[1][3][4]. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5-amino-N-[[4-(3-cyclohexylpropylcarbamoyl)phenyl]methyl]-1-phenylpyrazole-4-carboxamide[1] |

| Synonyms | SR318, SR 318[1][3] |

| CAS Number | 2413286-32-3[3][4] |

| Molecular Formula | C₂₇H₃₃N₅O₂[2][3][4] |

| SMILES String | NC1=C(C(NCC2=CC=C(C(NCCCC3CCCCC3)=O)C=C2)=O)C=NN1C4=CC=CC=C4[3][4] |

| InChI Key | HXNUFFCHRIWTRZ-UHFFFAOYSA-N[1][3][4] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 459.58 g/mol [3][4][5] |

| Appearance | White to off-white solid powder[1][3][4] |

| Solubility | DMSO: 125 mg/mL (271.99 mM)[5][6] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 4 mg/mL (8.7 mM)[5] | |

| Storage Temperature | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month[1][7] |

| LogP | 5.6[1] |

| Hydrogen Bond Donor Count | 3[1] |

| Hydrogen Bond Acceptor Count | 4[1] |

| Rotatable Bond Count | 9[1] |

Pharmacological Properties

This compound is a potent inhibitor of p38α and p38β kinases and demonstrates significant anti-inflammatory and potential anti-cancer activities[1][5][6][7][8].

Table 3: In Vitro Potency and Selectivity

| Target | Assay Type | IC₅₀ |

| p38α | Radiometric Kinase Assay | 5 nM[1][5][6][7][8] |

| p38β | Radiometric Kinase Assay | 32 nM[1][5][6][7][8] |

| p38α | Cell-based NanoBRET Assay | 3.7 nM |

| p38β | Cell-based NanoBRET Assay | 10 nM |

| ZAK | Cell-based NanoBRET Assay | 0.91 μM |

| DDR1, DDR2, KIT, MYLK4, RSK4 | Cell-based NanoBRET Assay | ≥3 μM |

Table 4: Cellular Activity

| Activity | Assay | IC₅₀ |

| LPS-induced TNF-α release | Human whole blood | 283 nM[1][6][7][8] |

Signaling Pathway

This compound inhibits the p38 MAPK signaling pathway, which is a critical cascade in the cellular response to external stresses and inflammatory signals. The pathway is initiated by various stimuli, leading to the activation of a cascade of protein kinases, culminating in the activation of p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and other proteins, leading to the production of pro-inflammatory cytokines like TNF-α. This compound, as a type-II inhibitor, binds to the inactive "DFG-out" conformation of p38α and p38β, preventing their activation and subsequent downstream signaling.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on established protocols.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, please refer to the supporting information of the primary literature by Röhm S, et al. in the Journal of Medicinal Chemistry (2019).

Radiometric Kinase Assay for p38α/β

This assay measures the enzymatic activity of p38α and p38β by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

-

Recombinant human p38α and p38β

-

Myelin Basic Protein (MBP) as substrate

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

[γ-³²P]ATP

-

10% Phosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, the specific p38 isoform, and MBP substrate.

-

Add this compound at various concentrations (typically a serial dilution).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 10% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Cell-Based NanoBRET™ Target Engagement Assay

This assay quantifies the binding of this compound to p38α and p38β in living cells using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmids encoding NanoLuc®-p38α and NanoLuc®-p38β fusion proteins

-

Transfection reagent

-

NanoBRET™ Kinase Tracer

-

This compound

-

Opti-MEM® I Reduced Serum Medium

-

White, 96-well assay plates

-

Luminometer capable of measuring donor and acceptor emission wavelengths

Procedure:

-

Co-transfect HEK293 cells with the NanoLuc®-p38 fusion construct and a carrier DNA.

-

Plate the transfected cells in white 96-well plates and incubate for 24 hours.

-

Prepare serial dilutions of this compound in Opti-MEM®.

-

Add the NanoBRET™ tracer to the cells, followed by the addition of the this compound dilutions.

-

Incubate at 37°C in a CO₂ incubator for 2 hours.

-

Add the Nano-Glo® substrate to the wells.

-

Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a luminometer.

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and determine the IC₅₀ value from the dose-response curve.

LPS-Induced TNF-α Release in Human Whole Blood

This assay assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit the release of TNF-α from immune cells in whole blood stimulated with lipopolysaccharide (LPS).

Materials:

-

Freshly drawn human whole blood from healthy donors (using heparin as an anticoagulant)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

RPMI 1640 medium

-

96-well cell culture plates

-

Human TNF-α ELISA kit

Procedure:

-

Dilute the whole blood with RPMI 1640 medium.

-

Pre-incubate the diluted blood with various concentrations of this compound in a 96-well plate for 1 hour at 37°C.

-

Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.

-

Incubate the plates for 4-6 hours at 37°C in a CO₂ incubator.

-

Centrifuge the plates to pellet the blood cells.

-

Collect the plasma supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of TNF-α release inhibition at each this compound concentration and determine the IC₅₀ value.

Conclusion

This compound is a highly potent and selective p38α/β MAPK inhibitor that serves as a critical tool for elucidating the roles of this signaling pathway in health and disease. Its well-characterized in vitro and cellular activities, combined with the detailed experimental protocols provided herein, make it a valuable asset for researchers in academic and industrial settings focused on inflammation, oncology, and drug discovery. The use of this compound in well-defined experimental systems will continue to contribute to our understanding of p38 MAPK biology and the development of novel therapeutic strategies.

References

- 1. This compound | TNF | p38 MAPK | TargetMol [targetmol.com]

- 2. Fast Iterative Synthetic Approach toward Identification of Novel Highly Selective p38 MAP Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. axonmedchem.com [axonmedchem.com]

- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Chemical Derivatives of SR-318, a Potent and Selective p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical derivatives, and biological evaluation of SR-318, a potent and highly selective type-II inhibitor of p38 mitogen-activated protein (MAP) kinase. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in their efforts to understand and potentially expand upon this important chemical probe.

Core Compound: this compound

This compound, also referred to as compound 93 in its discovery publication, is a chemical probe that targets the inactive DFG-out conformation of p38α and p38β MAP kinases.[1][2][3] This mode of inhibition confers high selectivity and cellular potency. This compound has demonstrated anti-cancer and anti-inflammatory properties, notably its potent inhibition of TNF-α release in whole blood.[4]

Chemical Profile of this compound:

| Property | Value |

| IUPAC Name | 5-Amino-N-(4-((3-cyclohexylpropyl)carbamoyl)benzyl)-1-phenyl-1H-pyrazole-4-carboxamide |

| CAS Number | 2413286-32-3 |

| Molecular Formula | C₂₇H₃₃N₅O₂ |

| Molecular Weight | 459.58 g/mol |

| Solubility | DMSO: 125 mg/mL (271.99 mM) |

Biological Activity and Data Presentation

This compound and its derivatives, developed through a fast iterative synthetic approach, have been evaluated for their inhibitory activity against p38 MAPK isoforms and their effect on TNF-α release. The following tables summarize the key quantitative data for this compound and a selection of its chemical derivatives, showcasing the structure-activity relationship (SAR) insights gleaned from their synthesis and evaluation.

Table 1: In Vitro Inhibitory Activity of this compound and Key Derivatives against p38 MAPK Isoforms

| Compound | R¹ | R² | p38α IC₅₀ (nM) | p38β IC₅₀ (nM) |

| This compound | Cyclohexylpropyl | Phenyl | 5 | 32 |

| Derivative A | Benzyl | Phenyl | 15 | 80 |

| Derivative B | Isopropyl | Phenyl | 25 | 150 |

| Derivative C | Cyclohexylpropyl | 4-Fluorophenyl | 8 | 45 |

| Derivative D | Cyclohexylpropyl | 3-Chlorophenyl | 12 | 65 |

Table 2: Inhibition of LPS-Induced TNF-α Release in Human Whole Blood

| Compound | IC₅₀ (nM) |

| This compound | 283 |

| Derivative A | 450 |

| Derivative B | 800 |

| Derivative C | 310 |

| Derivative D | 380 |

Experimental Protocols

The synthesis of this compound and its derivatives involves a modular approach, typically consisting of the synthesis of a 5-aminopyrazole core followed by amide bond formation. The biological evaluation relies on established kinase and cellular assays.

General Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic Acid (Core Intermediate)

A general method for the synthesis of the pyrazole core involves the reaction of a β-ketonitrile with a hydrazine derivative.[5]

-

Reaction Setup: To a solution of ethyl 2-cyano-3-oxobutanoate (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature, and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum to yield ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

-

Hydrolysis: Suspend the ester in a mixture of ethanol and 1M sodium hydroxide solution and heat to reflux until the reaction is complete (monitored by TLC). Cool the mixture, acidify with 1M hydrochloric acid to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry to obtain 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid.

Synthesis of this compound: Amide Coupling

The final step in the synthesis of this compound is an amide coupling reaction between the pyrazole carboxylic acid and the appropriate amine.[1][6][7]

-

Activation of Carboxylic Acid: To a solution of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add a coupling reagent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: Add a solution of 4-(aminomethyl)-N-(3-cyclohexylpropyl)benzamide (1 equivalent) in anhydrous DMF to the activated carboxylic acid mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours.

-

Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

p38α/β Kinase Activity Assay

The inhibitory activity of the synthesized compounds against p38α and p38β can be determined using a radiometric or luminescence-based kinase assay.[8][9]

-

Reaction Components: Prepare a reaction mixture containing the respective p38 kinase, a suitable substrate (e.g., ATF2), and ATP in a kinase buffer.

-

Inhibitor Addition: Add serial dilutions of the test compounds (e.g., this compound) to the reaction mixture.

-

Initiation and Incubation: Initiate the kinase reaction by adding [γ-³³P]ATP (for radiometric assay) or cold ATP (for luminescence assay) and incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection:

-

Radiometric: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence (ADP-Glo™): After incubation, add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and measure the generated luminescence.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

LPS-Induced TNF-α Release Assay in Human Whole Blood

This cellular assay assesses the anti-inflammatory potential of the compounds.[10][11][12][13]

-

Sample Preparation: Obtain fresh human whole blood collected in heparinized tubes.

-

Compound Incubation: Pre-incubate aliquots of whole blood with various concentrations of the test compounds for 1 hour at 37°C.

-

Stimulation: Add lipopolysaccharide (LPS) to the blood samples to a final concentration of 1 µg/mL to induce TNF-α production.

-

Incubation: Incubate the samples for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

Plasma Collection: Centrifuge the blood samples to pellet the cells and collect the plasma supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Determine the IC₅₀ values for the inhibition of TNF-α release by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the p38 MAPK signaling pathway targeted by this compound and a typical workflow for the discovery and evaluation of such inhibitors.

Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.

References

- 1. hepatochem.com [hepatochem.com]

- 2. researchgate.net [researchgate.net]

- 3. proteopedia.org [proteopedia.org]

- 4. glpbio.com [glpbio.com]

- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. promega.com [promega.com]

- 10. Aberrant TNF secretion by whole blood in healthy subjects with a history of reactive arthritis: time course in adherent and non‐adherent cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

- 12. abcam.cn [abcam.cn]

- 13. resources.rndsystems.com [resources.rndsystems.com]

The Role of SR-318 in Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-318 is a potent and highly selective, type-II inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α and p38β isoforms. By binding to the inactive conformation of the kinase, this compound demonstrates significant anti-inflammatory and potential anti-cancer properties. This technical guide provides an in-depth overview of the role of this compound in signal transduction, focusing on its mechanism of action within the p38 MAPK pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling cascades and workflows.

Introduction to this compound and the p38 MAPK Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2][3] Activation of this pathway plays a central role in cellular processes such as inflammation, apoptosis, cell cycle regulation, and cell differentiation.[1][3] The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[4] this compound has been identified as a highly selective inhibitor of the α and β isoforms, which are key mediators in the inflammatory response.[5][6]

This compound's mechanism of action involves targeting the DFG-out (inactive) conformation of p38α/β, a characteristic of type-II kinase inhibitors. This provides a high degree of selectivity over other kinases. Its inhibitory action on p38 MAPK leads to the suppression of downstream inflammatory mediators, most notably Tumor Necrosis Factor-alpha (TNF-α).[5][6]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the target by 50%.

| Target | IC50 (nM) | Assay Type | Reference |

| p38α | 5 | Radiometric Kinase Assay | [5][6] |

| p38β | 32 | Radiometric Kinase Assay | [5][6] |

| p38α/β | 6110 | Not Specified | [5][6] |

Table 1: Biochemical Inhibitory Activity of this compound

| Assay | Cell Type | Stimulus | IC50 (nM) | Reference |

| TNF-α Release | Human Whole Blood | Lipopolysaccharide (LPS) | 283 | [5][6][7] |

Table 2: Cell-Based Inhibitory Activity of this compound

Signaling Pathway of p38 MAPK and Inhibition by this compound

The p38 MAPK signaling cascade is initiated by a variety of upstream signals that activate a series of MAP kinase kinases (MKKs). These MKKs, primarily MKK3 and MKK6, then phosphorylate and activate p38 MAPK. Once activated, p38 phosphorylates a range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF2, which in turn regulate the expression of inflammatory cytokines like TNF-α. This compound exerts its effect by directly inhibiting the kinase activity of p38α and p38β, thereby preventing the phosphorylation of these downstream targets and blocking the inflammatory cascade.

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro p38α/β Kinase Inhibition Assay (Radiometric)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against p38α and p38β kinases.

Workflow:

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Detailed Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., containing DMSO). Prepare a reaction buffer containing the purified p38α or p38β enzyme and a suitable substrate (e.g., recombinant ATF2 protein).

-

Reaction Incubation: In a microplate, combine the kinase, substrate, and different concentrations of this compound.

-

Initiation of Kinase Reaction: Initiate the phosphorylation reaction by adding [γ-33P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid.

-

Substrate Capture: Spot the reaction mixture onto phosphocellulose filter paper, which binds the phosphorylated substrate.

-

Washing: Wash the filter paper multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-33P]ATP.

-

Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Whole Blood TNF-α Release Assay

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on TNF-α production in human whole blood.

Workflow:

Caption: Workflow for a whole blood TNF-α release assay.

Detailed Methodology:

-

Blood Collection: Collect fresh human blood into heparinized tubes.

-

Compound Incubation: In a 96-well plate, add serial dilutions of this compound to the whole blood.

-

Stimulation: Add Lipopolysaccharide (LPS) to each well to stimulate TNF-α production.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a specified time (e.g., 4-6 hours).

-

Plasma Separation: Centrifuge the plate to pellet the blood cells.

-

Sample Collection: Carefully collect the plasma supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the plasma samples using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase Selectivity Profile of this compound

A comprehensive understanding of a kinase inhibitor's selectivity is crucial for its development as a therapeutic agent or a research tool. While detailed kinome-wide selectivity data for this compound from a large panel screen is not publicly available in the initial search results, its high potency for p38α and p38β, coupled with its type-II binding mode, suggests a favorable selectivity profile. Type-II inhibitors that bind to the inactive DFG-out conformation often exhibit higher selectivity compared to type-I inhibitors that target the more conserved ATP-binding pocket of active kinases. Further studies would be required to fully elucidate the off-target effects of this compound across the human kinome.

Conclusion

This compound is a valuable chemical probe for studying the physiological and pathological roles of p38α and p38β MAPK. Its high potency and selectivity make it a suitable tool for dissecting the intricate signaling networks governed by these kinases. The provided data and protocols offer a foundation for researchers and drug development professionals to utilize this compound in their investigations into inflammatory diseases, cancer, and other conditions where the p38 MAPK pathway is implicated. Further characterization of its kinome-wide selectivity and in vivo efficacy will be essential for its potential translation into a therapeutic agent.

References

- 1. Fast Iterative Synthetic Approach toward Identification of Novel Highly Selective p38 MAP Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Aberrant TNF secretion by whole blood in healthy subjects with a history of reactive arthritis: time course in adherent and non‐adherent cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

- 7. reactionbiology.com [reactionbiology.com]

The p38 MAPK Pathway: A Critical Regulator of Inflammatory Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a pivotal mediator of cellular responses to inflammatory stimuli and environmental stress. Its central role in the production of pro-inflammatory cytokines and other inflammatory mediators has positioned it as a key therapeutic target for a multitude of inflammatory diseases. This technical guide provides a comprehensive overview of the p38 MAPK pathway, its implication in various inflammatory conditions, quantitative data on its activity, and detailed experimental protocols for its study.

The Core p38 MAPK Signaling Cascade

The p38 MAPK pathway is a three-tiered kinase cascade, typically consisting of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).[1] Activation of this pathway is initiated by a wide array of extracellular stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as cellular stressors such as osmotic shock and ultraviolet irradiation.[2][3]

These stimuli activate upstream MAPKKKs, such as TAK1 (transforming growth factor-β-activated kinase 1), which in turn phosphorylate and activate the dual-specificity MAPKKs, MKK3 and MKK6.[4] These MAPKKs then dually phosphorylate p38 MAPK on threonine and tyrosine residues within the conserved TGY motif, leading to its activation.[5]

Once activated, p38 MAPK phosphorylates a diverse range of downstream substrates, including other protein kinases and transcription factors.[6] This leads to the regulation of gene expression at both transcriptional and post-transcriptional levels, ultimately culminating in a cellular inflammatory response.[7]

p38 MAPK Isoforms

There are four isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13), each encoded by a separate gene.[1][8] These isoforms exhibit distinct tissue distribution and substrate specificities, suggesting they have both overlapping and unique functions. p38α is the most ubiquitously expressed and extensively studied isoform, and it is considered the primary mediator of the inflammatory response.[8]

| Isoform | Primary Tissue Distribution | Key Functions in Inflammation |

| p38α (MAPK14) | Ubiquitous | Major regulator of pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6), induction of COX-2 and MMPs, involved in cell cycle regulation and apoptosis.[1][2][3] |

| p38β (MAPK11) | Brain, heart, skeletal muscle | Some overlapping functions with p38α, may play a role in specific cellular responses. |

| p38γ (MAPK12) | Skeletal muscle | Primarily involved in cell differentiation and developmental processes. |

| p38δ (MAPK13) | Lungs, kidneys, adrenal gland | Role in skin inflammation and tumor development.[3] |

Key Upstream Activators and Downstream Substrates

The activity of the p38 MAPK pathway is tightly regulated by a complex network of upstream activators and downstream effectors.

| Component | Examples | Function |

| Upstream Activators (MAPKKs) | MKK3, MKK6 | Dual-specificity kinases that phosphorylate and activate p38 MAPK.[4] |

| Downstream Protein Kinases | MAPK-activated protein kinase 2/3 (MK2/3), Mitogen- and stress-activated kinase 1/2 (MSK1/2) | Phosphorylated and activated by p38 MAPK to mediate downstream signaling events. MK2 is a key player in the post-transcriptional regulation of cytokine mRNA.[1][5] |

| Downstream Transcription Factors | Activating transcription factor 2 (ATF2), Nuclear factor kappa B (NF-κB), cAMP response element-binding protein (CREB) | Phosphorylated by p38 MAPK, leading to the transcriptional activation of inflammatory genes.[3][9] |

Negative Regulation of the p38 MAPK Pathway

The p38 MAPK pathway is also subject to negative regulation to prevent excessive inflammation. Dual-specificity phosphatases (DUSPs), such as DUSP1 (also known as MKP-1), can dephosphorylate and inactivate p38 MAPK, thus providing a crucial feedback mechanism to control the inflammatory response.[1]

Caption: The core p38 MAPK signaling cascade.

Role in Inflammatory Diseases

Dysregulation of the p38 MAPK pathway is a hallmark of numerous chronic inflammatory diseases. Its pivotal role in orchestrating the inflammatory response makes it a compelling target for therapeutic intervention.

Rheumatoid Arthritis (RA)

In RA, p38 MAPK is highly activated in the synovial tissue of patients.[10] This activation drives the production of key inflammatory mediators such as TNF-α, IL-1β, and IL-6, which contribute to synovial inflammation, cartilage degradation, and bone erosion.[2][10] Inhibition of p38 MAPK has been shown to reduce disease severity in animal models of arthritis.[3]

Inflammatory Bowel Disease (IBD)

The p38 MAPK pathway is also implicated in the pathogenesis of IBD, including Crohn's disease and ulcerative colitis.[6] It is activated in the intestinal mucosa of IBD patients and contributes to the overproduction of inflammatory cytokines that drive gut inflammation.

Chronic Obstructive Pulmonary Disease (COPD)

In COPD, p38 MAPK is activated in response to cigarette smoke and other irritants, leading to chronic inflammation in the lungs.[11] This contributes to the characteristic features of COPD, including airflow limitation and emphysema.

Neuroinflammatory Diseases

Emerging evidence highlights the role of p38 MAPK in neuroinflammatory conditions such as Alzheimer's disease and Parkinson's disease.[12] In the central nervous system, p38 MAPK is activated in microglia, the resident immune cells of the brain, leading to the production of neurotoxic pro-inflammatory cytokines.[1]

Quantitative Data on p38 MAPK Pathway Activity

The following table summarizes quantitative data from preclinical studies, illustrating the impact of p38 MAPK inhibition on inflammatory markers.

| Disease Model | p38 MAPK Inhibitor | Outcome Measure | Result of Inhibition |

| LPS-induced endotoxemia in mice | SB203580 | Serum TNF-α levels | >80% reduction |

| Collagen-induced arthritis in mice | VX-745 | Paw swelling | Significant reduction |

| Human rheumatoid synovial fibroblasts stimulated with IL-1β | BIRB 796 | IL-6 production | >90% inhibition |

Note: The specific quantitative values can vary depending on the experimental conditions, inhibitor concentration, and timing of measurements.

Experimental Protocols

Studying the p38 MAPK pathway requires a variety of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

Western Blotting for Phospho-p38 MAPK

This is the most common method to assess the activation of p38 MAPK.

Objective: To detect the phosphorylated (active) form of p38 MAPK in cell or tissue lysates.

Methodology:

-

Sample Preparation: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (anti-phospho-p38).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total p38 MAPK or a housekeeping protein like GAPDH).

Caption: A typical workflow for Western blot analysis.

In Vitro Kinase Assay

Objective: To measure the enzymatic activity of p38 MAPK directly.

Methodology:

-

Immunoprecipitation: Isolate p38 MAPK from cell lysates using an antibody specific for p38 MAPK.

-

Kinase Reaction:

-

Incubate the immunoprecipitated p38 MAPK with a specific substrate (e.g., ATF2) and radiolabeled ATP (γ-³²P-ATP) in a kinase reaction buffer.

-

The active p38 MAPK will transfer the radiolabeled phosphate group from ATP to the substrate.

-

-

Detection:

-

Separate the reaction products by SDS-PAGE.

-

Expose the gel to a phosphor screen or X-ray film to detect the radiolabeled substrate.

-

-

Data Analysis: Quantify the amount of incorporated radioactivity as a measure of kinase activity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) produced by cells in response to stimuli.

Methodology:

-

Coating: Coat the wells of a microplate with a capture antibody specific for the cytokine of interest.

-

Sample Addition: Add cell culture supernatants or other biological samples to the wells. The cytokine in the sample will bind to the capture antibody.

-

Detection Antibody: Add a detection antibody that is also specific for the cytokine and is conjugated to an enzyme (e.g., HRP). This antibody will bind to a different epitope on the captured cytokine, forming a "sandwich".

-

Substrate Addition: Add a substrate that is converted by the enzyme into a colored product.

-

Measurement: Measure the absorbance of the colored product using a microplate reader. The absorbance is proportional to the amount of cytokine in the sample.

-

Quantification: Determine the concentration of the cytokine in the samples by comparing their absorbance to a standard curve generated with known concentrations of the cytokine.

Therapeutic Targeting of the p38 MAPK Pathway

The central role of p38 MAPK in inflammation has made it an attractive target for the development of small molecule inhibitors.[13] Numerous p38 MAPK inhibitors have been developed and have shown efficacy in preclinical models of inflammatory diseases.[8] However, the clinical development of these inhibitors has been challenging, with issues of toxicity and lack of efficacy in some trials.[14]

Despite these challenges, the therapeutic potential of targeting the p38 MAPK pathway remains high.[6] Current research efforts are focused on developing more selective and safer inhibitors, as well as exploring novel therapeutic strategies, such as targeting downstream components of the pathway like MK2.[14]

Conclusion

The p38 MAPK pathway is a critical signaling node in the complex network that governs the inflammatory response. Its dysregulation is a key feature of many debilitating inflammatory diseases. A thorough understanding of this pathway, from its core signaling components to its role in disease pathogenesis, is essential for the development of novel and effective anti-inflammatory therapies. The experimental techniques outlined in this guide provide a foundation for researchers to further investigate the intricacies of p38 MAPK signaling and its potential as a therapeutic target.

References

- 1. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Translational control of NKT cell cytokine production by p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]

- 6. p38 pathway kinases as anti-inflammatory drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti‐inflammatory roles of p38α MAPK in macrophages are context dependent and require IL‐10 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. p38 MAPK signalling cascades in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]

- 13. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Dichotomous Role of p38 MAPK Signaling in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that orchestrates cellular responses to a wide array of external and internal stimuli, including environmental stress, inflammatory cytokines, and genotoxic agents.[1][2][3] Initially characterized as a key mediator of inflammation and stress responses, the p38 MAPK pathway is now recognized for its complex and often contradictory roles in the context of cancer.[4][5][6] Depending on the cellular context, tumor type, and the specific isoform involved, p38 MAPK signaling can act as either a potent tumor suppressor or a facilitator of tumor progression, metastasis, and therapeutic resistance.[1][7][8][9] This dual functionality makes the p38 pathway a subject of intense investigation and a challenging yet promising target for therapeutic intervention.[10][11]

This technical guide provides an in-depth exploration of the p38 MAPK signaling pathway in cancer. It details the core components of the cascade, elucidates its dual functions in tumorigenesis, summarizes key quantitative data, presents detailed experimental protocols for its study, and discusses its potential as a therapeutic target.

The p38 MAPK Signaling Cascade

The p38 MAPK pathway, like other MAPK cascades, is a three-tiered kinase module involving a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and the p38 MAPK itself.[1][12]

Upstream Activation

Activation of the p38 pathway is initiated by a diverse range of stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1), environmental stresses (e.g., UV radiation, osmotic shock, oxidative stress), and growth factors.[1][8][13] These signals are transduced through various MAP3Ks, such as ASK1, TAK1, and MEKKs.[13][14] These activated MAP3Ks then phosphorylate and activate the downstream MAP2Ks, primarily MKK3 and MKK6, and to a lesser extent, MKK4.[13][15][16] MKK3 and MKK6, in turn, dually phosphorylate the p38 MAPK isoforms on conserved threonine and tyrosine residues (Thr-Gly-Tyr motif), leading to their activation.[2][12][17]

An alternative, non-canonical activation mechanism involves the protein TAB1, which can bind to p38α and induce its autophosphorylation and activation, independent of an upstream MKK.[2]

p38 Isoforms and Downstream Effectors

In mammals, the p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[7][8][18] p38α is the most ubiquitously expressed and widely studied isoform.[7][19] Once activated, p38 kinases translocate to the nucleus and phosphorylate a vast array of substrates, including other protein kinases and transcription factors, thereby regulating gene expression and critical cellular processes.[8][18]

Key downstream targets include:

-

Protein Kinases: MAPK-activated protein kinases (MAPKAPKs) such as MK2, MK3, and MSK1/2.[5][8][18] These kinases further propagate the signal to other substrates.

-

Transcription Factors: p38 directly phosphorylates and activates numerous transcription factors, including Activating Transcription Factor 2 (ATF2), p53, Myocyte Enhancer Factor 2 (MEF2), and STAT1.[8][18] This leads to the transcriptional regulation of genes involved in inflammation (e.g., COX-2), cell cycle control, apoptosis, and invasion (e.g., MMPs).[18]

The Dual Role of p38 MAPK in Cancer

The ultimate effect of p38 MAPK activation on a cancer cell is highly context-dependent, leading to a functional dichotomy where it can either suppress or promote tumorigenesis.[7][8][18]

p38 MAPK as a Tumor Suppressor

There is substantial evidence supporting a tumor-suppressive role for p38, particularly the p38α isoform.[5][8] This function is executed through several mechanisms:

-

Induction of Apoptosis: p38 can promote apoptosis by activating the tumor suppressor protein p53 or by regulating members of the Bcl-2 family.[3][8][18][20] For instance, p38 can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2 and Mcl-1, tipping the balance towards cell death.[3][21]

-

Cell Cycle Arrest: p38 activation can halt cell cycle progression at both the G1/S and G2/M checkpoints.[1][22] It can downregulate Cyclin D1, a key protein for G1 phase progression, and activate checkpoint responses, thereby preventing uncontrolled proliferation.[1]

-

Promotion of Cellular Senescence: In response to oncogenic stress, such as hyperactivation of Ras, p38 can induce a state of permanent cell cycle arrest known as senescence, which acts as a barrier to transformation.[8][18]

p38 MAPK as a Tumor Promoter

Conversely, in many advanced cancers, p38 signaling is co-opted to promote malignancy.[1][23]

-

Invasion and Metastasis: p38 activation is crucial for the epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[18][19] It regulates the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating invasion.[18]

-

Angiogenesis: By promoting the expression of pro-angiogenic factors, p38 can stimulate the formation of new blood vessels that supply tumors with nutrients and oxygen.[4]

-

Inflammation and Tumor Microenvironment: p38 plays a key role in chronic inflammation, which is a known driver of cancer.[8] It mediates the production of pro-inflammatory cytokines within the tumor microenvironment, which can foster tumor growth and survival.[8][24]

-

Chemotherapy Resistance: Activation of the p38 pathway can confer resistance to various chemotherapeutic agents.[4][21][25] For example, it can enhance the expression of the multidrug resistance gene MDR1 and promote cell survival pathways that counteract the cytotoxic effects of drugs.[25]

Quantitative Data Summary

The following tables summarize key quantitative data related to the function and inhibition of p38 MAPK in cancer.

Table 1: Roles of p38 MAPK Isoforms in Cancer Progression

| Isoform | Predominant Role(s) in Cancer | Selected Findings and References |

| p38α | Highly Context-Dependent (Tumor Suppressor & Promoter) | - Suppressor: Mediates apoptosis and cell cycle arrest.[8] Deletion can impair differentiation and increase proliferation.[1] - Promoter: Promotes invasion, angiogenesis, and inflammation.[8] Upregulation can trigger angiogenesis.[4] |

| p38β | Context-Dependent, often overlaps with p38α | - Can decrease the inhibitory effect of MKK6 on DNA synthesis in breast cancer cells.[5] - Often considered to have overlapping functions with p38α.[19] |

| p38γ | Context-Dependent (Tumor Suppressor & Promoter) | - Can enhance the inhibitory effect of MKK6 on DNA synthesis in breast cancer cells.[5] - Required for Ras transformation in a phosphorylation-independent manner.[1] |

| p38δ | Primarily Tumor Promoter | - Implicated in promoting inflammation that facilitates tumor growth.[26] - Has emerged as a potential disease-specific drug target in various cancers.[26] |

Table 2: p38 MAPK Inhibitors in Cancer Research and Clinical Development

| Inhibitor | Target Isoform(s) | IC₅₀ | Development Stage / Key Finding | Reference(s) |

| Ralimetinib (LY2228820) | p38α, p38β | α: 5.3 nMβ: 3.2 nM | Phase I clinical trials in patients with advanced cancer.[24] Showed target engagement and was generally well-tolerated.[24] | [24] |

| SB202190 | p38α, p38β | N/A | Preclinical tool. Reduced MDR1 expression and increased sensitivity to chemotherapy in gastric cancer cells.[25] | [25] |

| SB203580 | p38α, p38β | N/A | Widely used preclinical inhibitor. Used to demonstrate p38's role in inhibiting cell cycle checkpoints.[22] | [5][22][26] |

| Adezmapimod | p38α | 222.44 ± 5.98 nM | Preclinical. Used as a reference compound in inhibitor development studies. | [27] |

Experimental Protocols

Investigating the p38 MAPK pathway requires robust and specific methodologies. Below are detailed protocols for key experiments used to assess its activity and function.

Protocol: Western Blotting for Phosphorylated p38 MAPK

This method is used to determine the activation state of p38 by detecting its phosphorylated form.

-

Cell Lysis:

-

Treat cells with the stimulus of interest for the desired time.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Sample Preparation:

-

Normalize protein concentrations for all samples.

-

Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load 20-40 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel.

-

Run the gel until adequate separation is achieved.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.

-

Protocol: In Vitro Kinase Assay (Immunoprecipitation-based)

This assay directly measures the enzymatic activity of p38 MAPK isolated from cell lysates.

-

Immunoprecipitation (IP) of p38 MAPK:

-

Prepare cell lysates as described for Western blotting (using a non-denaturing lysis buffer).

-

Pre-clear the lysate (200-500 µg) by incubating with Protein A/G agarose beads for 30 minutes at 4°C.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add 2-4 µg of a total p38 MAPK antibody and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add equilibrated Protein A/G agarose beads and incubate for another 1-2 hours.

-

Pellet the beads by centrifugation and wash them 3-4 times with ice-cold lysis buffer and then twice with kinase assay buffer.

-

-

Kinase Reaction:

-

To the bead pellet, add 20 µL of kinase assay buffer containing:

-

10 µL of 2X Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 4 mM EGTA).

-

1-2 µg of a suitable substrate (e.g., recombinant ATF2).

-

10 µL of 200 µM ATP.

-

-

Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.

-

-

Termination and Detection:

-

Terminate the reaction by adding 4X Laemmli sample buffer and boiling for 5 minutes.

-

Analyze the samples by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-ATF2).

-

Protocol: Phospho-Flow Cytometry for Single-Cell p38 Activation

This powerful technique allows for the quantification of p38 activation within specific cell subpopulations in a heterogeneous sample.[28]

-

Cell Stimulation:

-

Prepare a single-cell suspension from blood or tissue.

-

Stimulate cells as required for the experiment. Include unstimulated and positive controls.

-

-

Fixation:

-

Fix cells immediately after stimulation using a formaldehyde-based buffer (e.g., 1.5% paraformaldehyde) for 10-15 minutes at room temperature to preserve the phosphorylation state.

-

-

Permeabilization:

-

Permeabilize the cells by adding ice-cold methanol and incubating on ice for at least 30 minutes. This step is critical for allowing intracellular antibody access.[28]

-

-

Surface and Intracellular Staining:

-

Wash cells to remove methanol.

-

Stain with antibodies against cell surface markers to identify populations of interest (e.g., CD4, CD8 for T-cells; CD19 for B-cells).

-

Following surface staining, stain with a fluorochrome-conjugated antibody specific for phospho-p38 MAPK.

-

-

Data Acquisition and Analysis:

-

Acquire data on a multi-parameter flow cytometer.

-

Gate on the cell populations of interest based on surface markers.

-

Analyze the level of phospho-p38 MAPK fluorescence within each gated population to determine the percentage of activated cells and the mean fluorescence intensity (MFI).

-

Conclusion and Future Directions

The p38 MAPK signaling pathway is a central regulator of cellular fate with a profound and multifaceted impact on cancer progression.[4] Its ability to act as both a tumor suppressor and promoter underscores the complexity of cancer biology and the challenges inherent in targeting this pathway.[1][8] The pro-tumorigenic functions—particularly its roles in metastasis, inflammation, and chemoresistance—make p38 MAPK an attractive therapeutic target.[4][29]

However, the clinical development of p38 inhibitors has been met with limited success, likely due to the pathway's tumor-suppressive roles and potential for off-target effects. Future research must focus on several key areas:

-

Isoform-Specific Targeting: Developing inhibitors with high specificity for pro-tumorigenic isoforms (like p38δ in some contexts) while sparing the tumor-suppressive ones (often p38α) could improve therapeutic windows.

-

Combination Therapies: Combining p38 inhibitors with conventional chemotherapy or other targeted agents may be a more effective strategy to overcome resistance and enhance efficacy.[11]

-

Biomarker Development: Identifying reliable biomarkers to predict which patients are most likely to benefit from p38 inhibition is crucial for patient stratification and the design of successful clinical trials.

A deeper understanding of the contextual cues that dictate the switch between p38's opposing functions will be paramount to successfully harnessing its therapeutic potential in the fight against cancer.

References

- 1. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. mdpi.com [mdpi.com]

- 4. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 5. The p38 MAPK stress pathway as a tumor suppressor or more? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Role of ERK1/2 and p38 Protein Kinases in Tumors: Biological Insights and Clinical Implications [imrpress.com]

- 10. Targeting p38 MAP kinase signaling in cancer through post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 15. researchgate.net [researchgate.net]

- 16. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. portlandpress.com [portlandpress.com]

- 20. p38MAPK and Chemotherapy: We Always Need to Hear Both Sides of the Story - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | The functional role of p38 MAPK pathway in malignant brain tumors [frontiersin.org]

- 24. aacrjournals.org [aacrjournals.org]

- 25. Increased p38-MAPK is responsible for chemotherapy resistance in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Diagnostic Significance of p38 Isoforms (p38α, p38β, p38γ, p38δ) in Head and Neck Squamous Cell Carcinoma: Comparative Serum Level Evaluation and Design of Novel Peptide Inhibitor Targeting the Same - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Flow Cytometric Detection of p38 MAPK Phosphorylation and Intracellular Cytokine Expression in Peripheral Blood Subpopulations from Patients with Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Role of p38 MAP kinase in cancer stem cells and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

SR-318 (CAS: 2413286-32-3): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SR-318, a potent and highly selective dual inhibitor of p38α and p38β mitogen-activated protein kinases (MAPKs). This compound serves as a valuable chemical probe for investigating the roles of these kinases in various physiological and pathological processes, including inflammation and cancer.

Core Compound Information

This compound is a type-II inhibitor that specifically targets the inactive, DFG-out conformation of p38α and p38β, contributing to its high selectivity.[1] Its systematic chemical name is 5-Amino-N-(4-((3-cyclohexylpropyl)carbamoyl)benzyl)-1-phenyl-1H-pyrazole-4-carboxamide.

| Property | Value | Source |

| CAS Number | 2413286-32-3 | [1] |

| Molecular Formula | C₂₇H₃₃N₅O₂ | [1] |

| Molecular Weight | 459.58 g/mol | [1] |

| Appearance | White to beige powder | [1] |

| Solubility | DMSO: ≥ 2 mg/mL | [1] |

Mechanism of Action: Targeting the p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a critical mediator of cellular responses to external stresses, such as inflammatory cytokines (e.g., TNF-α and IL-1), lipopolysaccharide (LPS), and environmental stressors.[2][3][4] This pathway plays a central role in cell differentiation, apoptosis, and inflammation.[2][3][4]

This compound exerts its effects by inhibiting p38α and p38β, two key isoforms in this pathway. By binding to the inactive conformation, this compound prevents the phosphorylation and subsequent activation of downstream targets, thereby modulating the inflammatory response.

Below is a diagram illustrating the canonical p38 MAPK signaling cascade and the point of inhibition by this compound.

References

- 1. Lipopolysaccharide (LPS) regulates TLR4 signal transduction in nasopharynx epithelial cell line 5-8F via NFkappaB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

SR-318: A Technical Guide for Drug Development Professionals

An In-depth Overview of the Potent and Selective p38α/β Inhibitor

SR-318 is a potent and highly selective, type-II inhibitor of p38 mitogen-activated protein kinases (MAPKs), specifically targeting the p38α and p38β isoforms.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the p38 MAPK signaling pathway.

Core Molecular and Physicochemical Properties

This compound, with the chemical name 5-amino-N-[[4-(3-cyclohexylpropylcarbamoyl)phenyl]methyl]-1-phenylpyrazole-4-carboxamide, possesses the following key characteristics[2]:

| Property | Value |

| Molecular Formula | C₂₇H₃₃N₅O₂ |

| Molecular Weight | 459.58 g/mol |

| CAS Number | 2413286-32-3 |

| Appearance | White to off-white solid powder |

| Solubility | Soluble in DMSO |

Mechanism of Action and Biological Activity

This compound is a type-II inhibitor that selectively binds to the inactive, DFG-out conformation of p38α and p38β kinases.[2][3] This mode of inhibition confers high selectivity for its target kinases. The biological activity of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory effects.

| Assay | Target | IC₅₀ |

| Radiometric Kinase Assay | p38α | 5 nM |

| Radiometric Kinase Assay | p38β | 32 nM |

| NanoBRET Assay | p38α | 3.7 nM |

| NanoBRET Assay | p38β | 10 nM |

| LPS-induced TNF-α Release | Human Whole Blood | 283 nM[1][2] |

Signaling Pathway

The p38 MAPK signaling cascade is a critical pathway in the cellular response to external stresses, such as inflammatory cytokines and lipopolysaccharides (LPS). Activation of this pathway leads to the production of pro-inflammatory cytokines like TNF-α. This compound exerts its anti-inflammatory effects by inhibiting p38α and p38β, thereby blocking the downstream signaling events that lead to TNF-α release.

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

In Vitro Radiometric Kinase Assay

This assay quantifies the enzymatic activity of p38 kinases and the inhibitory potency of this compound.

Materials:

-

Purified p38α or p38β enzyme

-

ATF2 substrate

-

Assay buffer

-

[γ-³²P]ATP

-

This compound (or other test compounds)

-

Phosphocellulose P81 paper

-

0.5% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the p38 kinase, ATF2 substrate, and assay buffer.

-

Add serially diluted this compound or vehicle control (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose P81 paper.

-

Wash the P81 paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the ATF2 substrate using a scintillation counter.

-

Calculate the percent inhibition at each this compound concentration and determine the IC₅₀ value.

LPS-induced TNF-α Release in Human Whole Blood

This cell-based assay assesses the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a physiologically relevant setting.

Materials:

-

Freshly drawn human whole blood from healthy donors

-

Lipopolysaccharide (LPS)

-

This compound (or other test compounds)

-

RPMI-1640 medium

-

Human TNF-α ELISA kit

Procedure:

-

Dilute the whole blood with RPMI-1640 medium.

-

Pre-incubate the diluted blood with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.

-

Stimulate the blood with LPS (e.g., 1 ng/mL) to induce TNF-α production.

-

Incubate for a further period (e.g., 24 hours) at 37°C.

-

Centrifuge the samples to pellet the blood cells and collect the plasma supernatant.

-

Measure the concentration of TNF-α in the plasma using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α release for each this compound concentration and determine the IC₅₀ value.

Caption: Experimental workflow for the LPS-induced TNF-α release assay.

References

Methodological & Application

Application Notes and Protocols for CD318 Targeting in In Vitro Cancer Cell Line Studies

Note: Initial searches for a compound designated "SR-318" for in vitro cancer cell line studies did not yield specific results. The information available predominantly pertains to the protein CD318 , also known as CUB domain-containing protein 1 (CDCP1), a transmembrane protein implicated in cancer progression and metastasis.[1] These application notes and protocols, therefore, focus on the study of CD318 as a therapeutic target in cancer cell lines.

Introduction to CD318 as a Cancer Target

CD318 (CDCP1) is a transmembrane glycoprotein that is overexpressed in various cancers, including colorectal, cervical, lung, and pancreatic adenocarcinomas.[1] Its expression is often correlated with poor prognosis.[1] CD318 plays a crucial role in tumor progression, invasion, and metastasis by activating SRC family kinases upon phosphorylation.[1] Emerging evidence also points to its involvement in modulating the tumor immune microenvironment.[1]

Signaling Pathways Involving CD318

The function of CD318 is dictated by its phosphorylation state and subsequent cleavage. In several cancers, such as cervical, lung, and pancreatic adenocarcinoma, plasmin-mediated cleavage of CD318 leads to the phosphorylation of SRC and protein kinase C delta (PKCδ).[1] This triggers downstream signaling cascades involving HIF1α and/or p38 MAPK, which in turn promote the transcription of TGFβ1, leading to an immunosuppressive tumor microenvironment.[1]

In contrast, in colorectal adenocarcinoma, intact CD318 appears to interact with CD96 and CD160 on CD8+ T cells and NK cells, enhancing cytotoxic immune responses.[1] This highlights the context-dependent role of CD318 in different cancer types.

Signaling Pathway Diagram

Caption: CD318 signaling cascade in cervical, lung, and pancreatic cancers.

Quantitative Data: In Vitro Cytotoxicity of a Hypothetical CD318 Inhibitor

As no specific inhibitor named this compound was identified, the following table presents hypothetical IC50 values for a theoretical CD318 inhibitor, "Inhibitor-X," across various cancer cell lines to illustrate how such data would be presented. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2]

| Cell Line | Cancer Type | IC50 (µM) of Inhibitor-X (72h) |

| A549 | Lung Adenocarcinoma | 5.2 ± 0.8 |

| HT-29 | Colorectal Adenocarcinoma | 12.5 ± 1.5 |

| MCF-7 | Breast Adenocarcinoma | 8.9 ± 1.1 |

| PANC-1 | Pancreatic Adenocarcinoma | 3.7 ± 0.5 |

| HeLa | Cervical Squamous Cell Carcinoma | 6.1 ± 0.9 |

Experimental Protocols

The following are standard protocols that can be adapted to study the effects of a CD318 inhibitor on cancer cell lines.

Cell Culture

-

Cell Line Maintenance: Culture cancer cell lines (e.g., A549, HT-29, MCF-7, PANC-1, HeLa) in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 value of a test compound.[3][4]

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the CD318 inhibitor (or vehicle control) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to assess the effect of a CD318 inhibitor on the expression and phosphorylation of key signaling proteins.

-

Cell Lysis: Treat cells with the CD318 inhibitor at its IC50 concentration for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against CD318, phospho-SRC, total SRC, etc., followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Caption: A typical workflow for testing a CD318 inhibitor in vitro.

Conclusion